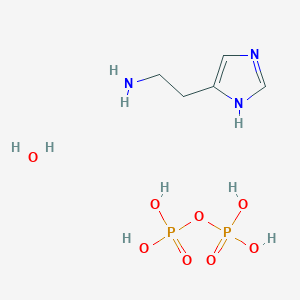
4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histamine diphosphate monohydrate (CAS-RN 51-74-1) is a compound widely recognized for its role as a neurotransmitter in the nervous system and as a local mediator in various physiological processes. It is involved in neurotransmission, inflammation, smooth muscle contraction, capillary dilation, chemotaxis, cytokine production, and gastric acid secretion .
准备方法
Synthetic Routes and Reaction Conditions: Histamine diphosphate monohydrate can be synthesized by treating a hot solution of bis-3,4-dichlorobenzenesulfonate with an equivalent amount of barium hydroxide in water solution . The reaction conditions typically involve maintaining the mixture at an alkaline pH using calcium carbonate.
Industrial Production Methods: The industrial production of histamine diphosphate monohydrate generally follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Histamine diphosphate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions often involve the imidazole ring, leading to different histamine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various imidazole derivatives and substituted histamine compounds .
科学研究应用
Histamine diphosphate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of histamine derivatives.
Biology: Acts as a neurotransmitter and local mediator in physiological studies.
作用机制
Histamine diphosphate monohydrate exerts its effects by acting on histamine receptors, primarily H1 and H2 receptors. It causes dilation of arteries and capillaries, leading to increased blood flow and decreased systemic blood pressure. It also stimulates gastric gland secretion, resulting in increased gastric juice acidity . The compound’s action is mediated through the activation of nitric oxide synthetase and subsequent vasodilation .
相似化合物的比较
Histamine phosphate: Another histamine derivative with similar physiological effects.
Histamine dihydrochloride: Used in similar diagnostic and therapeutic applications.
Histamine bisphosphate: Shares similar chemical properties and applications
Uniqueness: Histamine diphosphate monohydrate is unique due to its specific molecular structure, which allows it to interact effectively with histamine receptors and exert potent physiological effects. Its monohydrate form also contributes to its stability and solubility in aqueous solutions .
属性
分子式 |
C5H15N3O8P2 |
|---|---|
分子量 |
307.14 g/mol |
IUPAC 名称 |
2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C5H9N3.H4O7P2.H2O/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6;/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6);1H2 |
InChI 键 |
DIJCZIWVYBPQBD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)CCN.O.OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















